5-[4-(Trifluoromethyl)phenyl]-1H-indole-2,3-dione 5-[4-(Trifluoromethyl)phenyl]-1H-indole-2,3-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC16269476
InChI: InChI=1S/C15H8F3NO2/c16-15(17,18)10-4-1-8(2-5-10)9-3-6-12-11(7-9)13(20)14(21)19-12/h1-7H,(H,19,20,21)
SMILES:
Molecular Formula: C15H8F3NO2
Molecular Weight: 291.22 g/mol

5-[4-(Trifluoromethyl)phenyl]-1H-indole-2,3-dione

CAS No.:

Cat. No.: VC16269476

Molecular Formula: C15H8F3NO2

Molecular Weight: 291.22 g/mol

* For research use only. Not for human or veterinary use.

5-[4-(Trifluoromethyl)phenyl]-1H-indole-2,3-dione -

Specification

Molecular Formula C15H8F3NO2
Molecular Weight 291.22 g/mol
IUPAC Name 5-[4-(trifluoromethyl)phenyl]-1H-indole-2,3-dione
Standard InChI InChI=1S/C15H8F3NO2/c16-15(17,18)10-4-1-8(2-5-10)9-3-6-12-11(7-9)13(20)14(21)19-12/h1-7H,(H,19,20,21)
Standard InChI Key RKRAVBKCNMIBIK-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1C2=CC3=C(C=C2)NC(=O)C3=O)C(F)(F)F

Introduction

Structural and Molecular Characteristics

The molecular formula of 5-[4-(Trifluoromethyl)phenyl]-1H-indole-2,3-dione is C15_{15}H8_{8}F3_{3}NO2_{2}, with a molecular weight of 291.22 g/mol . The compound features a planar indole-2,3-dione (isatin) scaffold substituted at the 5-position with a 4-(trifluoromethyl)phenyl group. The trifluoromethyl (-CF3_3) group is a strong electron-withdrawing moiety that enhances the compound’s metabolic stability and lipophilicity, influencing its reactivity and biological interactions .

Key Structural Features:

  • Indole-2,3-dione core: Provides a rigid framework for intermolecular interactions, such as hydrogen bonding and π-π stacking .

  • Trifluoromethyl substitution: The -CF3_3 group at the para position of the phenyl ring increases resistance to oxidative degradation and improves membrane permeability .

  • Tautomerism: The 1H-indole-2,3-dione structure allows keto-enol tautomerism, which can modulate its chemical reactivity .

Reaction TypeReagents/ConditionsYieldReference
Radical trifluoromethylationCF3_3SO2_2Na, Cu(OAc)2_2, DMF, 80°C65–75%
CondensationEthanol, reflux, 12 hours82%

Chemical Properties and Reactivity

The chemical behavior of 5-[4-(Trifluoromethyl)phenyl]-1H-indole-2,3-dione is influenced by its electron-deficient aromatic system and the -CF3_3 group:

Electrophilic Substitution

The indole-2,3-dione core undergoes electrophilic substitution at the 5- and 7-positions. The -CF3_3 group deactivates the phenyl ring, directing further substitutions to meta positions relative to itself .

Reduction and Oxidation

  • Reduction: The ketone groups at positions 2 and 3 can be reduced to alcohols using NaBH4_4 or LiAlH4_4.

  • Oxidation: The indole ring is resistant to oxidation due to the electron-withdrawing -CF3_3 group, but strong oxidants like KMnO4_4 may cleave the ring .

Hydrogen Bonding and Crystal Packing

X-ray diffraction studies of analogous compounds reveal intramolecular N–H···O and C–H···F hydrogen bonds, which stabilize the crystal lattice . Intermolecular π-π interactions between aromatic rings further contribute to solid-state stability.

Biological Activities

Indole-2,3-dione derivatives exhibit diverse biological activities, as demonstrated in studies of structurally related compounds:

Anticancer Activity

  • Mechanism: Inhibition of topoisomerase II and induction of apoptosis via caspase-3/7 activation .

  • Case Study: A derivative with a 5-trifluoromethoxy group showed IC50_{50} values of 12.3 μM against MCF-7 breast cancer cells .

Antimicrobial Activity

  • Bacterial Inhibition: Analogous compounds exhibit MIC values of 8–16 μg/mL against Staphylococcus aureus and Escherichia coli .

  • Antifungal Activity: Moderate activity against Candida albicans (MIC = 32 μg/mL) .

Anti-inflammatory Effects

  • COX-2 Inhibition: The -CF3_3 group enhances selectivity for cyclooxygenase-2 (COX-2), with reported IC50_{50} values of 0.8 μM .

Applications in Scientific Research

Medicinal Chemistry

  • Drug Discovery: Serves as a scaffold for developing kinase inhibitors and antimicrobial agents .

  • Protease Inhibition: Analogous compounds inhibit HIV-1 protease with Ki_i values < 100 nM .

Material Science

  • Organic Semiconductors: The planar structure and electron-deficient nature make it a candidate for n-type semiconductors .

Analytical Chemistry

  • Fluorescent Probes: Derivatives with extended conjugation are used as sensors for metal ions .

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